Lenaldekar (Lenaldekar), also known as LDK, is a small molecule originally identified through a high-content in vivo screen using genetically engineered zebrafish. [] Its discovery stemmed from a search for targeted antileukemia agents. [] Research suggests that Lenaldekar exhibits selective toxicity against leukemia cells and shows promise in treating inflammatory demyelinating diseases. []
Lenaldekar's mechanism of action involves targeting the insulin-like growth factor-1 receptor (IGF-1R) pathway. [] By altering this pathway, Lenaldekar inhibits myelin-specific T cell responses, leading to a marked reduction in T cell proliferation and expansion. [] This inhibition is crucial for its efficacy in treating inflammatory demyelinating diseases, where autoreactive T cell expansion plays a significant role. []
Lenaldekar also demonstrates effects on the PI3 kinase/AKT/mTOR pathway. [] It causes dephosphorylation of members within this pathway and delays sensitive cells in late mitosis. [] This action contributes to its selective toxicity against leukemia cells. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9